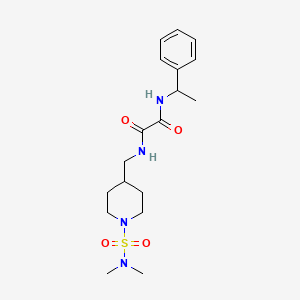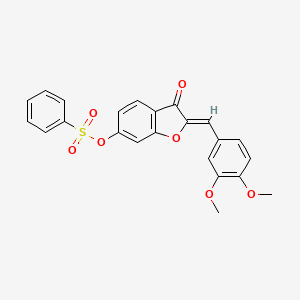
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, also known as CSAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. For example, (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is its high potency, which makes it a useful tool for studying the biological effects of specific enzyme or receptor inhibition. However, one of the limitations of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is its poor solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. One potential direction is to investigate its use in combination with other drugs or therapies for the treatment of various diseases. Another potential direction is to develop more potent and selective (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone analogs for use in scientific research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone.
Méthodes De Synthèse
The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(naphthalen-1-yl)ethanone to produce (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. The reaction is carried out under reflux conditions using a suitable solvent such as dichloromethane or chloroform.
Applications De Recherche Scientifique
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been extensively studied for its potential use in various scientific research applications. One of the primary applications of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c21-15-8-10-16(11-9-15)26(24,25)17-12-22(13-17)20(23)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYPBDUMSUWAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)



![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)






![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)
